molecular formula C21H20ClFN2O3 B2418044 1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one CAS No. 320422-73-9

1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one

Cat. No. B2418044
CAS RN: 320422-73-9
M. Wt: 402.85
InChI Key: ZCNNHNRBFRSVBE-BHGWPJFGSA-N
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Description

1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one is a useful research compound. Its molecular formula is C21H20ClFN2O3 and its molecular weight is 402.85. The purity is usually 95%.
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Scientific Research Applications

Understanding the Mechanisms of Alzheimer's Disease

1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one and similar compounds have been investigated for their potential in imaging and understanding Alzheimer's disease. Radioligands, similar in structure, have been utilized in PET amyloid imaging to measure amyloid in vivo in the brains of Alzheimer's disease patients. These studies have shown significant progress in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, offering insights into early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).

Synthesis and Spectroscopic Properties

Research has also focused on the synthesis and spectroscopic properties of structurally related compounds. One study involved the reaction of chloral with substituted anilines resulting in the formation of various intermediates like 2,2,2-trichloroethylidene anilines. This synthetic pathway is notable for understanding the conformation of the products and the reaction mechanisms involved in the formation of these complex molecules (Issac & Tierney, 1996).

properties

IUPAC Name

1-[4-[(3E)-3-[(2-chloro-6-fluorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3/c1-21(2)13-25(20(21)27)15-8-6-14(7-9-15)19(26)10-11-24-28-12-16-17(22)4-3-5-18(16)23/h3-9,11H,10,12-13H2,1-2H3/b24-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNNHNRBFRSVBE-BHGWPJFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)CC=NOCC3=C(C=CC=C3Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C/C=N/OCC3=C(C=CC=C3Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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